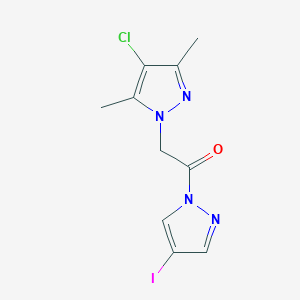![molecular formula C19H12ClNO3 B4324449 8-chloro-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B4324449.png)
8-chloro-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one
Übersicht
Beschreibung
8-chloro-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one is a heterocyclic compound that belongs to the dibenzo[b,f][1,4]oxazepine family. This compound is characterized by its unique structure, which includes a chloro substituent and a phenoxy group attached to a dibenzo[b,f][1,4]oxazepine core. It has garnered interest in various fields of research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-fluorobenzonitriles, 2-aminophenols, and 2-aminoethanol.
Base-Promoted Cyclization: The reaction proceeds through a base-promoted cyclization process using potassium carbonate or potassium phosphate as the promoter.
Reaction Conditions: The reaction is carried out under metal-free conditions, making it environmentally friendly and suitable for large-scale production.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. The use of continuous flow reactors can further enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
8-chloro-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro and phenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
8-chloro-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 8-chloro-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzo[b,f][1,4]oxazepin-11(10H)-one: Lacks the chloro and phenoxy substituents.
8-chloro-3-methoxydibenzo[b,f][1,4]oxazepin-11(10H)-one: Contains a methoxy group instead of a phenoxy group.
3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one: Lacks the chloro substituent.
Uniqueness
8-chloro-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one is unique due to the presence of both chloro and phenoxy groups, which may confer distinct chemical and biological properties compared to its analogs. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets.
Eigenschaften
IUPAC Name |
3-chloro-9-phenoxy-5H-benzo[b][1,4]benzoxazepin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClNO3/c20-12-6-9-17-16(10-12)21-19(22)15-8-7-14(11-18(15)24-17)23-13-4-2-1-3-5-13/h1-11H,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGAAGKZEOCRNKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=O)NC4=C(O3)C=CC(=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![METHYL 4-[({3-[(BENZENESULFONYL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)METHYL]BENZOATE](/img/structure/B4324368.png)



![3-(1,3-benzodioxol-5-yl)-N-[2-(diethylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4324392.png)
![3-(1,3-benzodioxol-5-yl)-5-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B4324405.png)
![METHYL 4-{[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]METHYL}BENZOATE](/img/structure/B4324409.png)
![METHYL 4-{[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]METHYL}BENZOATE](/img/structure/B4324412.png)

![2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B4324426.png)

![METHYL 5-{[(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)AMINO]CARBONYL}-1H-IMIDAZOLE-4-CARBOXYLATE](/img/structure/B4324440.png)
![10-[3-(dimethylamino)propyl]-3-methoxy-1-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B4324444.png)
![3-(4-chlorophenyl)-3-[(2,4-dimethoxybenzoyl)amino]propanoic acid](/img/structure/B4324456.png)
